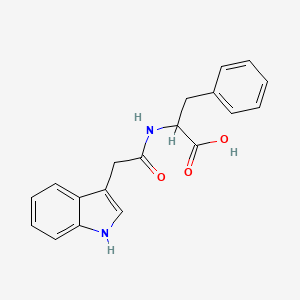

Indole-3-acetyl-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGQHORRADGONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334340 | |

| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-27-2 | |

| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Indole 3 Acetyl Phenylalanine

Enzymatic Condensation Pathways

Indole-3-acetyl-phenylalanine is synthesized through an enzymatic condensation reaction. ontosight.ai This biochemical process involves the formation of an amide bond between the carboxyl group of an auxin molecule and the amino group of the amino acid phenylalanine. ontosight.aiontosight.ai This conjugation is a primary mechanism for plants to control auxin homeostasis, thereby influencing a wide array of developmental processes such as cell division, elongation, and differentiation. ontosight.aiontosight.ai The formation of such conjugates can inactivate the auxin, target it for degradation, or create a storage form that can be hydrolyzed back to the active hormone when needed. pnas.orgresearchgate.netencyclopedia.pub

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant natural auxin in plants. encyclopedia.pubwikipedia.org It functions as the primary precursor molecule in the biosynthesis of this compound. ontosight.aiontosight.ai The conjugation of IAA to amino acids is a well-established mechanism for modulating the intracellular concentration of free, active IAA. nih.govoup.com By converting excess IAA into conjugates like this compound, plants can buffer their hormonal responses and maintain appropriate levels of active auxin required for normal growth and development. ontosight.aioup.com The carboxyl group of IAA is the reactive site that becomes activated by specific enzymes to facilitate the condensation reaction with the amino acid substrate. ontosight.ai

L-Phenylalanine, one of the three proteogenic aromatic amino acids, serves as the amino acid substrate in this biosynthetic pathway. ontosight.aifrontiersin.org In vitro studies using recombinant enzymes from Arabidopsis thaliana have demonstrated that L-Phenylalanine is an effective substrate for several IAA-amido synthetases. nih.gov The conjugation of IAA specifically with phenylalanine creates this compound, a compound that contributes to the pool of conjugated auxins within the plant. ontosight.ainih.gov While conjugates with amino acids like aspartate and glutamate (B1630785) are often targeted for irreversible degradation, others, including this compound, may serve as a storage form that can potentially release free IAA through hydrolysis. encyclopedia.puboup.comresearchgate.net

The conjugation of IAA with L-Phenylalanine is catalyzed by specific enzymes that activate the carboxyl group of IAA before its condensation with the amino group of phenylalanine. ontosight.ai This process is generally ATP-dependent. researchgate.netnih.gov

The Gretchen Hagen 3 (GH3) enzymes, which are central to IAA conjugation, are part of the ANL (acyl-CoA synthetase, nonribosomal peptide synthetase, and luciferase) superfamily. pnas.org This superfamily relationship points to a common mechanistic theme of activating a carboxyl group. While direct catalysis via an IAA-CoA intermediate for IAA-Phe synthesis is not the primary described route, related enzymes like LONG CHAIN ACYL-COA SYNTHETASE 4 (LACS4) have been shown to activate the auxin indole-3-butyric acid (IBA) by catalyzing the addition of Coenzyme A (CoA). nih.govoup.com This activation is a necessary first step for the subsequent metabolic processing of IBA. nih.gov This highlights a conserved strategy within this broad enzyme family for activating acyl acids for further reactions.

The enzymes responsible for forming this compound belong to the broader functional class of amino acid conjugases. ontosight.ainih.gov These enzymes specialize in creating amide linkages between acyl acids and amino acids. In plants, this activity is a key regulatory node in hormone metabolism, affecting not only auxins but also other hormones like jasmonates. nih.govtandfonline.com The GH3 family of enzymes are the most well-characterized IAA-amino acid conjugases in plants. nih.govnih.gov

The Gretchen Hagen 3 (GH3) family of acyl acid amido synthetases are the principal enzymes known to catalyze the synthesis of this compound. researchgate.nettandfonline.comnih.gov Research has shown that several members of the Arabidopsis GH3 family can utilize a range of amino acids, including phenylalanine, to form IAA conjugates. nih.gov

The catalytic mechanism of GH3 enzymes is a two-step, ATP-dependent reaction: pnas.orgnih.govsemanticscholar.org

Adenylation: The reaction begins with the binding of ATP and IAA to the enzyme. The enzyme then catalyzes the activation of the IAA carboxyl group by transferring adenosine (B11128) monophosphate (AMP) from an ATP molecule. This forms a high-energy adenylated-IAA intermediate (IAA-AMP) and releases pyrophosphate (PPi). pnas.orgnih.gov

Amino Acid Transfer: The amino group of an L-phenylalanine molecule then performs a nucleophilic attack on the activated IAA-AMP intermediate. This reaction displaces the AMP and results in the formation of the final product, this compound, linked by an amide bond. pnas.orgnih.gov

This enzymatic action is a critical component of auxin homeostasis, and the expression of GH3 genes is often induced by high levels of auxin, creating a negative feedback loop to control hormone levels. oup.com

Data Tables

Table 1: Enzyme Families in this compound Biosynthesis

| Enzyme Family/Superfamily | Role in Conjugation | Specific Mechanism | Key Examples |

| Gretchen Hagen 3 (GH3) Family | Directly catalyzes the conjugation of IAA with amino acids, including L-Phenylalanine. nih.govnih.gov | Two-step ATP-dependent reaction involving an adenylated-IAA intermediate. pnas.orgnih.gov | Arabidopsis GH3.2, GH3.5, GH3.6; Oryza sativa OsGH3-8 pnas.orgnih.govnih.gov |

| ANL Superfamily | Broader enzyme group that includes GH3 enzymes and Acyl-CoA synthetases. pnas.org | Characterized by the ATP-dependent activation of a carboxyl group via adenylation. pnas.orgnih.gov | GH3 enzymes, Acyl-CoA Synthetases, Firefly Luciferase pnas.org |

| Acyl-CoA Synthetase Family | Activates related acyl acids (like IBA) for metabolic processing. nih.govoup.com | Catalyzes the addition of Coenzyme A (CoA) to a carboxyl group. nih.gov | LACS4 (LONG CHAIN ACYL-COA SYNTHETASE 4) nih.govoup.com |

Table 2: Substrate Specificity of Selected Arabidopsis thaliana GH3 Enzymes

This table summarizes the in vitro activity of several recombinant Arabidopsis GH3 enzymes with various amino acid substrates, demonstrating their capacity to form different IAA conjugates.

| Enzyme | Amino Acid Substrates Forming IAA Conjugates (in vitro) | Reference |

| AtGH3.2, AtGH3.3, AtGH3.4, AtGH3.5, AtGH3.6, AtGH3.17 | Alanine (B10760859), Aspartate, Phenylalanine, Tryptophan, Glutamate, Glycine, Valine, Leucine, Methionine, Isoleucine, Glutamine | nih.gov |

Catalytic Mechanisms of Conjugating Enzymes

Organismal Biosynthesis Pathways

The biosynthesis of this compound has been observed in both higher plants and microorganisms.

In higher plants, this compound is recognized as a conjugate of the plant hormone auxin, specifically indole-3-acetic acid (IAA). ontosight.ai The formation of this conjugate is a key mechanism for regulating the levels and activity of auxin within plant tissues. ontosight.ai This regulation is vital for numerous developmental processes, including cell elongation, division, and differentiation, as well as responses to environmental cues. ontosight.ai

The conjugation of IAA with amino acids like phenylalanine is mediated by the GRETCHEN HAGEN 3 (GH3) family of enzymes. frontiersin.org While indole-3-acetyl-aspartic acid and indole-3-acetyl-glutamic acid are the most abundant IAA amino acid conjugates in many plant species, this compound has also been identified. frontiersin.org For instance, endogenous levels of IAA-phenylalanine have been detected in the seeds of Helleborus niger. frontiersin.org

Recent research has also identified phenylacetyl-phenylalanine as a previously unreported endogenous metabolite of phenylacetic acid (PAA), another natural auxin, in various land plants. oup.com This suggests a broader role for phenylalanine conjugates in the metabolic networks of plant auxins. oup.com

Table 1: Plant Species with Detected this compound or related Phenylalanine Conjugates

| Plant Species | Compound Detected | Organ/Tissue |

| Helleborus niger | This compound | Seeds frontiersin.org |

| Multiple land plants | Phenylacetyl-phenylalanine | Various organs oup.com |

Various soil and plant-associated bacteria are known to produce IAA. oup.com While the primary bacterial biosynthesis pathways for IAA, such as the indole-3-pyruvate and indole-3-acetamide (B105759) pathways, have been extensively studied, the direct microbial synthesis of this compound is less documented. oup.com However, the enzymatic machinery for conjugating IAA with amino acids exists in the microbial world.

Recent metabolomic studies have identified multiple amino acid conjugates of indole-3-acetic acid in bacterial cultures. nih.gov For example, a study comparing Staphylococcus epidermidis and Enterococcus faecium identified several IAA-amino acid conjugates, highlighting the potential for microbial production of these compounds. nih.gov While this particular study noted differences in glutamic acid and other amino acid conjugates between the bacterial species, it opens the door for further investigation into the microbial synthesis of this compound. nih.gov

The production of auxins like phenylacetic acid (PAA) from phenylalanine has also been observed in bacteria, and it is suggested that the metabolic pathways for PAA and IAA may be similar. nih.gov This parallel in auxin biosynthesis pathways could imply that bacteria capable of producing IAA or PAA might also have the capacity to form their respective phenylalanine conjugates.

Metabolism and Homeostasis of Indole 3 Acetyl Phenylalanine

Conjugation as an Auxin Homeostasis Mechanism

The formation of IAA conjugates, such as Indole-3-acetyl-phenylalanine, is a primary mechanism for maintaining auxin homeostasis. researchgate.net By linking IAA to other molecules like amino acids or sugars via an amide or ester bond, plants can temporarily inactivate the hormone, creating a storage pool that can be accessed when needed. nih.govfrontiersin.org This reversible process allows for the fine-tuning of active auxin concentrations in both time and space. oup.com

The conjugation of IAA to phenylalanine serves to regulate the levels of biologically active, free IAA within plant cells and tissues. frontiersin.orgontosight.ai When levels of free IAA exceed the plant's immediate needs, the excess can be channeled into the formation of conjugates. oup.com This process is facilitated by a family of auxin-inducible enzymes known as GRETCHEN HAGEN 3 (GH3). oup.comfrontiersin.org The fact that the GH3 genes are themselves induced by high levels of IAA points to a sophisticated feedback loop that efficiently converts surplus active auxin into temporarily inactive storage forms like this compound. oup.com In the model plant Arabidopsis, amide conjugates can constitute a significant majority, between 78% and 90%, of the total IAA pool. frontiersin.org

The process of IAA conjugation is highly dynamic, varying with the plant's developmental stage and in response to environmental stimuli. Conjugates act as a major source of active auxin during critical developmental phases such as seed germination and seedling development. researchgate.net Research has also revealed that the concentration of this compound can be modulated by external factors. For instance, in loquat plants responding to infection by the pathogen Armillaria mellea, an accumulation of this compound was observed, suggesting a role for this conjugate in the plant's defense response. mdpi.com Similarly, its levels have been shown to change in response to biostimulant application and cold stress, highlighting its involvement in mediating plant responses to the environment. ugr.esunicatt.it

Table 1: Key Processes in the Metabolism of this compound This table summarizes the primary metabolic pathways involving this compound, the enzymes responsible, and the biological function of each process.

| Metabolic Process | Key Enzyme Family/Type | Biological Function |

| Conjugation | GRETCHEN HAGEN 3 (GH3) oup.comfrontiersin.org | Inactivation and storage of excess free Indole-3-acetic acid (IAA) |

| Deconjugation | ILR1/ILL-like Hydrolases nih.gov | Release of active, free IAA from the stored conjugate form |

| Oxidative Catabolism | Dioxygenases (DAO) | Irreversible inactivation and degradation of the auxin molecule |

Deconjugation Mechanisms and Enzyme Systems

While conjugation inactivates auxin, deconjugation is the equally crucial reverse process that releases free IAA from its stored form. oup.com This hydrolysis allows the plant to rapidly increase the local concentration of active auxin without resorting to de novo biosynthesis, which is a more resource-intensive process. researchgate.net

The hydrolysis of this compound breaks the amide bond connecting the indole-3-acetyl moiety and the phenylalanine, yielding free IAA and phenylalanine. nih.gov This release of active IAA is essential for driving various growth and developmental processes when and where the hormone is required. ontosight.ai The reversibility of the conjugation-deconjugation cycle provides a highly responsive system for managing auxin gradients throughout the plant. researchgate.netoup.com

The enzymatic hydrolysis of IAA-amino acid conjugates is carried out by specific amidohydrolases. nih.gov In Arabidopsis, a well-studied family of these enzymes is the ILR1/ILL family (IAA-LEUCINE RESISTANCE1/ARABIDOPSIS ILR1-LIKE HYDROLASES). nih.gov These enzymes exhibit different specificities for various IAA-amino acid conjugates, allowing for precise control over which storage forms are activated at any given time. nih.gov

Oxidative Catabolism and Inactivation

In addition to reversible conjugation, this compound can be targeted for irreversible degradation through oxidative catabolism. researchgate.netnih.gov This process represents a terminal step in the lifecycle of the auxin molecule, permanently removing it from the active pool. frontiersin.org A primary pathway for this inactivation involves the oxidation of the indole (B1671886) ring of the IAA moiety to form 2-oxindole-3-acetic acid (oxIAA). nih.govfrontiersin.org Consequently, this compound can be oxidized to form 2-oxthis compound (oxIAA-Phe). nih.gov This pathway, where conjugation precedes oxidation, is proposed as a key route for IAA inactivation in plants like Arabidopsis. nih.gov Furthermore, metabolomic studies have identified hydroxylated forms, such as 6-Hydroxy-indole-3-acetyl-phenylalanine, indicating that other oxidative modifications may also contribute to the catabolism and inactivation of this conjugate. nih.gov

Table 2: Research Findings on this compound Dynamics This table presents selected research findings demonstrating the change in this compound levels under different experimental conditions, illustrating its dynamic role in plant metabolism.

| Plant Species | Condition / Stressor | Observed Effect on this compound | Reference |

| Loquat (Eriobotrya japonica) | Infection with Armillaria mellea | Accumulation (Log Fold Change = 1.03) | mdpi.com |

| Tomato (Solanum lycopersicum) | Application of plant-derived protein hydrolysate biostimulant | Down-regulation | unicatt.it |

| Zucchini (Cucurbita pepo) | Postharvest cold storage with riboflavin (B1680620) treatment | Increased levels compared to control | ugr.es |

| Helleborus niger | Seeds | Endogenous presence detected | frontiersin.org |

Formation of 2-oxthis compound (oxIAA-Phe)

A significant step in the catabolism of IAA conjugates is their oxidation. This compound can be oxidized to form 2-oxthis compound (oxIAA-Phe). nih.govnih.govfrontiersin.org This conversion is part of a broader metabolic pathway that inactivates auxin. nih.govnih.gov

Recent research has led to the identification and characterization of oxIAA-Phe as a naturally occurring auxin metabolite in plants. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The formation of oxIAA-Phe involves the oxidation of the indole ring of IAA-Phe. nih.govnih.gov This process is analogous to the oxidation of other IAA-amino acid conjugates, such as IAA-aspartate (IAA-Asp) and IAA-glutamate (IAA-Glu), which are converted to their respective 2-oxindole forms (oxIAA-Asp and oxIAA-Glu). nih.govnih.govfrontiersin.org In Arabidopsis thaliana, the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) has been shown to preferentially oxidize these IAA-amino acid conjugates rather than free IAA. nih.govfrontiersin.org The resulting oxIAA-amino acid conjugates, including oxIAA-Phe, are then thought to be hydrolyzed to release the inactive 2-oxindole-3-acetic acid (oxIAA). nih.govfrontiersin.org

Significance in Auxin Degradation Pathways

The formation of oxIAA-Phe is a critical component of the auxin degradation pathway, representing a mechanism for the irreversible inactivation of auxin. nih.govnih.gov For a long time, the conjugation of IAA with amino acids and the oxidation of IAA were considered to be separate pathways for auxin inactivation. nih.govfrontiersin.org However, more recent models suggest that these two processes are part of the same catabolic pathway. frontiersin.org

In this integrated pathway, IAA is first conjugated to an amino acid, such as phenylalanine, by enzymes from the GRETCHEN HAGEN 3 (GH3) family. frontiersin.org This conjugate is then oxidized to form oxIAA-Phe. nih.govfrontiersin.org This oxidation step is crucial as it marks the commitment of the auxin molecule to degradation. oup.com The subsequent hydrolysis of oxIAA-Phe to oxIAA completes the inactivation process. nih.govfrontiersin.org This pathway, involving the formation of oxIAA-amino acid conjugates as intermediates, is proposed as a primary route for IAA inactivation and is therefore fundamental for maintaining auxin homeostasis in plants like Arabidopsis. frontiersin.org

Comparative Metabolomics of Auxin Conjugates

The profiles of auxin conjugates, including this compound and its oxidized form, exhibit significant variation across different plant species and in response to developmental and environmental signals. nih.govnih.gov

Inter-species Variability in Conjugate Profiles

Metabolomic studies have revealed distinct differences in the abundance and distribution of auxin conjugates among various plant species. A comparative analysis of Arabidopsis thaliana, pea (Pisum sativum), maize (Zea mays), and wheat (Triticum aestivum) demonstrated that the profiles of auxin metabolites, including oxIAA-amino acid conjugates, differ significantly. nih.govnih.govresearchgate.net

For instance, while 2-oxindole-3-acetyl-1-O-ß-d-glucose (oxIAA-glc) is the dominant oxidized auxin form in Arabidopsis, oxIAA-amino acid conjugates are the major metabolites in pea. nih.govnih.govresearchgate.net Specifically, oxIAA-Phe was detected in the cotyledons of maize and pea seedlings, but not in Arabidopsis or wheat under the studied conditions. nih.gov In contrast, oxIAA-Asp was found in all studied species, while oxIAA-Leu was only detected in pea cotyledons. nih.gov This highlights a great diversity in auxin inactivation pathways among angiosperms. nih.govresearchgate.net

The following table summarizes the presence of selected oxIAA-amino acid conjugates in different plant species and tissues, based on recent metabolomic analysis. nih.gov

| Compound | Arabidopsis thaliana | Pea (Pisum sativum) | Maize (Zea mays) | Wheat (Triticum aestivum) |

| oxIAA-Phe | Not Detected | Cotyledons | Cotyledons | Not Detected |

| oxIAA-Asp | Roots, Shoots | Roots, Shoots, Cotyledons | Roots, Shoots, Cotyledons | Roots |

| oxIAA-Glu | Roots, Shoots | Roots, Shoots, Cotyledons | Roots, Shoots, Cotyledons | Roots |

| oxIAA-Leu | Not Detected | Cotyledons | Not Detected | Not Detected |

This table is generated based on data reported in Hladík et al. (2023). nih.gov

Response to Developmental Stages and Environmental Cues

The levels of auxin conjugates are not static but change dynamically throughout the plant's life cycle and in response to external stimuli. nih.govnih.gov The analysis of auxin metabolite profiles at different growth stages of seedlings reveals the dynamic nature of IAA metabolism in maintaining hormonal balance during early development. nih.govnih.govresearchgate.net

In pea and maize, the highest concentrations of oxIAA-amino acid conjugates, including oxIAA-Phe, were found in the cotyledons of young seedlings. nih.gov The levels of these metabolites were observed to change as the seedlings developed, suggesting a role for auxin conjugate metabolism in regulating the availability of active auxin during critical developmental transitions. nih.govnih.gov For example, the accumulation of these catabolites in storage organs like cotyledons may be a strategy to control the auxin supply to the growing seedling.

While direct studies on the response of this compound to specific environmental cues are limited, the broader understanding is that auxin metabolism, including conjugation and degradation, is a key part of a plant's response to its environment. oup.com Changes in light, temperature, and nutrient availability are known to impact auxin homeostasis, and it is likely that the metabolism of IAA-Phe and other conjugates is modulated as part of these adaptive responses. scispace.com

Biological Functions and Regulatory Roles in Plants

Modulation of Auxin Transport and Signaling

Indole-3-acetyl-phenylalanine is recognized as a plant growth regulator that actively inhibits the transport of auxin within the plant. biosynth.com This inhibitory action is a key mechanism for modulating the concentration and distribution of active auxins, which is essential for proper developmental patterning. By interfering with auxin transport, this compound can influence the formation of auxin gradients that are critical for various growth processes. nih.gov

The compound's regulatory role extends to auxin signaling pathways. It has been shown to bind to acid conjugates in plants, which in turn blocks their ability to bind to auxin receptors. biosynth.com This action prevents the activation of cellular responses typically triggered by auxin, effectively downregulating auxin-mediated signaling cascades. Research indicates that while this compound itself shows little to no cross-reactivity with anti-IAA-N-antibodies, its formation is a key step in managing the levels of free, active IAA. usp.br

Influence on Plant Growth and Development

Regulation of Cell Elongation and Division

As a regulator of auxin activity, this compound indirectly influences cell elongation and division, two fundamental processes driving plant growth. ontosight.ainih.gov By controlling the levels of active auxin, it helps to ensure that these processes occur in a coordinated and spatially controlled manner. nih.gov The inhibition of auxin transport and signaling by this conjugate can lead to a decrease in cell division, demonstrating its role in growth attenuation. biosynth.com

Impact on Root and Shoot Morphogenesis

The development of both root and shoot systems is heavily dependent on precise auxin gradients. This compound, by inhibiting auxin transport, plays a critical role in shaping these gradients and, consequently, in root and shoot morphogenesis. ontosight.aibiosynth.com For instance, the inhibition of auxin transport can lead to reduced root growth, highlighting its importance in regulating the architecture of the root system. biosynth.com In Mimosa pudica, the interplay of indoleamines, which are structurally related to auxin and its conjugates, has been shown to influence both shoot and root organogenesis, suggesting a complex regulatory network. nih.govtandfonline.com

Role in Differentiation Processes

Plant cell differentiation, the process by which cells specialize to perform specific functions, is another developmental aspect under the control of auxin. nih.gov this compound, by modulating auxin homeostasis, contributes to the regulation of these differentiation processes. ontosight.ai The controlled release of active auxin from conjugates like this compound is a mechanism that allows for the fine-tuning of developmental pathways, leading to the formation of diverse tissues and organs. ontosight.aiontosight.ai

Involvement in Plant Stress Responses

Recent research has begun to shed light on the involvement of auxin conjugates, including those with amino acids, in plant responses to abiotic stress. While specific data on this compound is emerging, the general mechanism involves the plant's ability to modulate hormone levels to cope with adverse conditions. For example, the auxin conjugate indole-3-acetyl-aspartate has been shown to affect responses to cadmium and salt stress in pea plants by influencing antioxidant enzyme activity. researchgate.net This suggests that the formation and breakdown of auxin-amino acid conjugates is a dynamic process that can be part of the plant's strategy to manage stress.

Interaction with Other Phytohormones and Signaling Pathways

The function of this compound is not isolated but is part of a complex network of interactions with other phytohormones and signaling pathways. The synthesis of this conjugate is catalyzed by enzymes like the GRETCHEN HAGEN 3 (GH3) family, which are known to be involved in the crosstalk between different hormone pathways, including those of abscisic acid and jasmonic acid. nih.gov Furthermore, indoleamine compounds, a class to which auxin and its derivatives belong, are known to interact with calcium signaling pathways, which are ubiquitous second messengers in plants. nih.govtandfonline.com These interactions highlight the integrated nature of plant regulatory systems, where the metabolism of one hormone can influence and be influenced by a multitude of other signaling molecules. frontiersin.org

Analytical Methodologies for Indole 3 Acetyl Phenylalanine Research

Extraction and Sample Preparation Techniques for Plant Matrices

The initial and critical step in analyzing IAA-Phe from plant tissues is its efficient extraction and the purification of the sample. researchgate.netnih.gov The low concentrations of IAA and its conjugates necessitate meticulous sample preparation to remove interfering substances and enrich the analytes of interest. researchgate.net

A common procedure begins with the homogenization of frozen plant material in a cold phosphate (B84403) buffer. researchgate.netnih.gov For instance, a 50 mM sodium phosphate buffer (pH 7.0) containing a protective agent like 0.1% diethyldithiocarbamic acid sodium salt is used to extract auxins from various plant samples, including those from Arabidopsis, pea, maize, and wheat. nih.gov The addition of stable isotope-labeled internal standards at the beginning of the extraction process is crucial for accurate quantification, compensating for analyte losses during sample preparation. nih.gov

Following the initial liquid extraction, Solid-Phase Extraction (SPE) is widely employed for sample clean-up and concentration. researchgate.netfrontiersin.org Various sorbents are utilized depending on the specific requirements of the analysis. These include:

Reversed-phase C18: Commonly used for the separation of non-polar to moderately polar compounds. frontiersin.org

Hydrophilic-Lipophilic-Balanced (HLB): A versatile sorbent that can retain a wide range of compounds. frontiersin.org

Poly(styrene-divinylbenzene) copolymer (SDB-XC): Effective for retaining aromatic compounds like indole (B1671886) derivatives. frontiersin.org

Mixed-mode ion-exchange polymeric sorbents: These combine reversed-phase and ion-exchange properties for more selective purification. frontiersin.org

Immunoaffinity extraction represents a highly specific alternative, utilizing antibodies that target IAA and its derivatives to achieve a high degree of purification. researchgate.net This technique was successfully used to isolate IAA amino acid conjugates from Helleborus niger. researchgate.netmdpi.com

Table 1: Overview of Extraction Techniques for Indole-3-acetyl-phenylalanine and Related Auxins

| Technique | Description | Sorbents/Reagents Used | Reference |

|---|---|---|---|

| Buffer Extraction | Initial extraction from homogenized plant tissue. | Cold sodium phosphate buffer (pH 7.0), diethyldithiocarbamic acid. | nih.gov |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. | C18, Hydrophilic-Lipophilic-Balanced (HLB), Poly(styrene-divinylbenzene) copolymer (SDB-XC). | frontiersin.org |

| Immunoaffinity Extraction | Highly selective purification using antibodies. | Specific antibodies for IAA and its conjugates. | researchgate.net |

Advanced Spectrometric Quantification

Following extraction and purification, advanced spectrometric methods are employed for the sensitive and specific quantification of this compound. researchgate.netnih.govmdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantitative analysis of IAA-Phe and other auxin metabolites. frontiersin.orgnih.gov This technique offers high sensitivity and specificity by separating compounds chromatographically before detecting them based on their mass-to-charge ratio (m/z). frontiersin.org The analysis is often performed using electrospray ionization (ESI) in both positive and negative ion modes to optimize detection for different compounds. frontiersin.org

High-Resolution Mass Spectrometry (HRMS), often coupled with Ultra-High-Performance Liquid Chromatography (UPLC-QToF-MS), is a powerful tool for the structural elucidation and identification of IAA metabolites. mdpi.comnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. mdpi.com

This capability was used to identify numerous IAA metabolites, including IAA-Phe, in Brassicaceae. mdpi.com The study reported the accurate mass of the protonated molecule [M+H]⁺ for IAA-Phe as 323.1392 and the deprotonated molecule [M-H]⁻ as 321.1241. mdpi.com Such precise measurements are critical for confirming the identity of metabolites in untargeted profiling studies. thermofisher.com HRMS can also provide high-quality data with sufficient scans per peak, which is essential for accurate quantification and reproducibility in metabolomic analyses. thermofisher.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Formula | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|---|

| Positive ESI | [M+H]⁺ | C₁₉H₁₉N₂O₃⁺ | 323.1390 | 323.1392 | mdpi.com |

Metabolomic Profiling Approaches

Metabolomic approaches aim to measure a wide range of metabolites simultaneously, providing a comprehensive snapshot of the metabolic state of an organism. nih.govnih.govresearchgate.net

Targeted metabolomics focuses on the quantification of a predefined set of compounds. researchgate.netnih.govnih.gov Fast targeted methods using liquid chromatography-parallel reaction monitoring have been developed for the large-scale analysis of bacterial indole derivatives. researchgate.netnih.gov These methods are optimized for speed and throughput, allowing for the analysis of many samples, which is crucial for clinical or large-scale screening studies. nih.govnih.gov Such approaches have been used to measure the concentration distributions of multiple indole derivatives, including amino acid conjugates of indole-3-acetic acid like this compound (IAP). researchgate.netnih.gov Targeted methods provide high sensitivity, with detection limits for some IAA metabolites reported to be as low as 0.02 to 0.1 pmol. researchgate.net

Quantitative analysis of a broad spectrum of auxin metabolites provides critical insights into the regulation of active IAA levels in plants. nih.govnih.govresearchgate.net The concentration of free IAA is controlled through biosynthesis, degradation, and the formation of conjugates, such as IAA-Phe. researchgate.netnih.gov Therefore, simultaneously quantifying IAA and its various metabolites, including amide-linked conjugates like indole-3-acetyl-aspartic acid (IAA-Asp), indole-3-acetyl-glutamic acid (IAA-Glu), and IAA-Phe, is essential for understanding auxin homeostasis. nih.govresearchgate.net

Research has shown that the distribution of these metabolites varies significantly between plant species and even between different tissues within the same plant. nih.govnih.gov For example, in pea, oxIAA-amino acid conjugates were found to be major metabolites, whereas in Arabidopsis, an oxidized glucose conjugate of IAA was dominant. nih.gov Endogenous levels of IAA-Phe have been successfully determined in the seeds of Helleborus niger, highlighting its role as a naturally occurring auxin conjugate. frontiersin.orgresearchgate.net These quantitative studies demonstrate that IAA-Phe is an integral part of the complex network that regulates plant growth and development. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | IAA-Phe, IAP |

| Indole-3-acetic acid | IAA |

| Indole-3-acetyl-aspartic acid | IAA-Asp |

| Indole-3-acetyl-glutamic acid | IAA-Glu |

| Indole-3-acetyl-alanine | IA-Ala |

| Indole-3-acetyl-leucine | IA-Leu |

| 2-oxthis compound | oxIAA-Phe |

| 2-oxindole-3-acetyl-leucine | oxIAA-Leu |

| 2-oxindole-3-acetyl-1-O-ß-d-glucose | oxIAA-glc |

| Diethyldithiocarbamic acid sodium salt | - |

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. This strategy involves the use of isotopes, which are variants of a particular chemical element with a different number of neutrons. By introducing a molecule synthesized with a "heavy" isotope (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into an organism, researchers can track the labeled molecule and its metabolic products through various biochemical pathways. This approach is fundamental for elucidating the biosynthesis, catabolism, and transport of compounds like this compound.

The elucidation of metabolic pathways relies on the ability to distinguish between endogenous molecules and those newly formed from a labeled precursor. core.ac.uk Analytical techniques, primarily mass spectrometry, can differentiate between the masses of unlabeled and isotopically labeled compounds, allowing for precise tracking of metabolic transformations. researchgate.net

In the context of this compound (IAA-Phe), isotopic labeling has been instrumental in confirming its metabolic fate. Research involving the feeding of deuterium-labeled IAA-Phe to Arabidopsis has demonstrated the formation of oxidized metabolites. frontiersin.orgnih.gov Specifically, these studies confirmed the conversion of IAA-Phe to 2-oxthis compound (oxIAA-Phe), providing direct evidence for an oxidation pathway for this amino acid conjugate. frontiersin.orgnih.gov

While direct isotopic studies on IAA-Phe are specific, the strategies are part of a broader toolkit for investigating the complex network of auxin metabolism. The principles are widely applied to related compounds, providing a comprehensive understanding of the pathways in which IAA-Phe participates. For instance, the biosynthesis of the related auxin, phenylacetic acid (PAA), has been investigated by feeding pea seedlings with deuterium-labeled phenylalanine (D₅-Phe). nih.govoup.com These experiments showed that Phe is a direct precursor to PAA, confirming a key biosynthetic route. nih.govoup.com

Furthermore, stable isotope-labeled internal standards are crucial for the accurate quantification of auxins and their conjugates. frontiersin.org For example, mixtures containing various ¹³C₆-labeled indole-3-acetic acid (IAA) conjugates, such as [¹³C₆]IAA-Asp and [¹³C₆]IAA-Glu, are added to samples to serve as internal benchmarks during analysis. frontiersin.orgoup.com The synthesis of radiolabeled compounds, such as ¹⁴C-labeled Indole-3-acetylaspartic acid, has also been accomplished for use in tracer studies. researchgate.net

The following table summarizes key research findings where isotopic labeling was used to elucidate pathways related to IAA-Phe and other auxins.

Table 1: Research Findings from Isotopic Labeling Studies

| Precursor/Compound Studied | Isotope Used | Organism/System | Key Finding |

|---|---|---|---|

| This compound | Deuterium (²H) | Arabidopsis thaliana | Confirmed the metabolic conversion to its oxidized form, oxIAA-Phe. frontiersin.orgnih.gov |

| Indole-3-acetic acid (IAA) | Nitrogen-15 (¹⁵N) | Arabidopsis thaliana | Tracked the de novo synthesis of IAA from precursors like anthranilate and indole. researchgate.net |

| Phenylalanine (Phe) | Deuterium (D₅) | Pea (Pisum sativum) | Demonstrated that Phenylalanine is an in vivo precursor to Phenylacetic acid (PAA). nih.govoup.com |

| IAA and its conjugates | Carbon-13 (¹³C₆) | Arabidopsis thaliana | Utilized as stable isotope-labeled internal standards for accurate quantification. frontiersin.orgoup.com |

These examples highlight the indispensable role of isotopic labeling in mapping the intricate metabolic network of plant auxins. By tracing the journey of labeled atoms, researchers can confirm precursor-product relationships, identify novel metabolites, and quantify metabolic flux, providing a detailed picture of how compounds like this compound are synthesized and processed in plants.

Biotechnological and Agricultural Research Applications

Strategies for Enhancing Plant Growth and Crop Yields

The manipulation of Indole-3-acetyl-phenylalanine levels and the enzymes involved in its synthesis offers promising avenues for improving agricultural productivity. ontosight.ai

The synthesis of this compound is catalyzed by synthetase enzymes that facilitate the condensation of IAA and phenylalanine. ontosight.ai These enzymes are typically from the acyl-CoA synthetase or amino acid conjugase families. ontosight.ai By modifying the expression or activity of these enzymes, it is possible to influence the concentration of this auxin conjugate within the plant. ontosight.ai This targeted modification can lead to enhanced plant growth and improved crop yields by optimizing the availability of active auxin. ontosight.ai Research in this area focuses on identifying and characterizing the specific synthetase genes and developing genetic engineering techniques to modulate their expression. ontosight.aiacs.org

Table 1: Key Enzymes in this compound Synthesis and Potential Engineering Strategies

| Enzyme Family | Function | Potential Engineering Strategy | Desired Outcome |

| Acyl-CoA Synthetase | Catalyzes the condensation of IAA and phenylalanine. ontosight.ai | Overexpression or targeted mutagenesis. acs.org | Increased or altered this compound production. |

| Amino Acid Conjugase | Facilitates the conjugation of IAA with amino acids. ontosight.ai | Gene editing (e.g., CRISPR/Cas9) to modify enzyme activity. | Optimized auxin homeostasis for enhanced growth. |

This compound plays a crucial role in maintaining auxin homeostasis, the balance between active and inactive forms of auxin. ontosight.airesearchgate.net This regulation is vital for normal plant development, including processes like cell elongation, division, and differentiation. ontosight.ai By engineering the pathways involved in the formation and hydrolysis of this compound, researchers can manipulate auxin levels to achieve specific desirable traits in crops. For instance, altering auxin distribution and concentration can lead to improved root architecture, increased fruit size, or enhanced stress tolerance. ontosight.airesearchgate.net

Applications in Plant Breeding and Transgenic Plant Development

The understanding of this compound's function is being applied in modern plant breeding and the development of transgenic plants. ontosight.ai Knowledge of the genes controlling its synthesis and degradation allows for the selection of natural variants with favorable auxin profiles or the creation of genetically modified plants with enhanced agricultural characteristics. researchgate.net For example, transgenic plants could be engineered to produce higher levels of this compound in specific tissues, leading to targeted growth promotion. ontosight.ai Research has shown that the transgenic expression of genes involved in IAA biosynthesis can enhance the virulence of plant pathogens, highlighting the potent effects of manipulating auxin pathways. researchgate.net

Development of Biostimulants derived from Microbial Production

Microorganisms, particularly those in the rhizosphere, are known to produce a variety of plant growth-promoting substances, including auxins and their conjugates. frontiersin.org Harnessing the microbial production of this compound and related compounds is a promising strategy for developing novel biostimulants. frontiersin.orgnih.gov These microbially-derived products can be applied to crops to stimulate growth, improve nutrient uptake, and enhance stress resilience. frontiersin.orgmdpi.com

Several bacterial species have been identified that can synthesize IAA, and the pathways for this synthesis are well-characterized. oup.com For instance, the indole-3-pyruvate (IPyA) pathway is a major route for IAA production in many bacteria. oup.com By selecting or engineering microbial strains with high production capacities for specific auxin conjugates like this compound, it is possible to create effective and sustainable biostimulant formulations for agriculture. frontiersin.org Protein hydrolysates, another category of biostimulants, have been shown to contain signaling molecules and free amino acids that can positively influence plant metabolism and growth. nih.gov

Table 2: Research Findings on Biostimulant Applications

| Biostimulant Source | Key Findings | Reference |

| Alfalfa Hydrolysate | Improved plant biomass and increased leaf proline and phenylalanine ammonia-lyase activity under saline conditions. | frontiersin.org |

| Plant-Derived Protein Hydrolysate | Application method (drench vs. foliar) affects the expression of genes for nutrient transporters and nitrogen metabolism enzymes in tomato. | nih.gov |

| Vegetal-Based Biopolymer | Enhanced root growth in melon, triggering brassinosteroid and stress-related compound pathways. | scispace.com |

| Seaweed Extracts | Promote root system development, reduce seed dormancy, and enhance flowering and fruit quality. | mdpi.com |

Investigative Tools for Auxin Research

This compound and its derivatives serve as valuable tools for fundamental research into auxin biology. ontosight.aiontosight.ai By studying the synthesis, transport, and perception of this specific auxin conjugate, scientists can gain a deeper understanding of the complex regulatory networks that govern plant growth and development. ontosight.ai The use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, allows for the precise quantification of this compound and other auxin metabolites in plant tissues, providing insights into their spatial and temporal distribution. mtoz-biolabs.comnih.govfrontiersin.org This knowledge is crucial for building comprehensive models of auxin action and for identifying new targets for agricultural biotechnology. ontosight.aiontosight.ai

Future Research Directions and Unanswered Questions

Elucidating Undocumented Metabolic Pathways

The complete metabolic fate of IAA-Phe within the plant cell is not yet fully mapped. While it is understood that the conjugation of IAA to amino acids like phenylalanine is a mechanism for managing auxin homeostasis, the subsequent pathways are less clear. nih.govnih.gov It is known that some IAA-amino acid conjugates, such as those with aspartate and glutamate (B1630785), are targeted for degradation, while others, like conjugates with alanine (B10760859) and leucine, are considered reversible storage forms. nih.govoup.com The specific catabolic pathway for IAA-Phe and its intermediates remains to be documented.

Future research should aim to:

Identify the downstream catabolites of IAA-Phe.

Determine whether IAA-Phe is a substrate for oxidative degradation pathways similar to free IAA, which is catabolized to 2-oxoindole-3-acetic acid (oxIAA). biologists.com

Investigate the subcellular localization of these metabolic processes, as the biosynthesis of precursors like tryptophan and the conjugation of IAA are known to occur in specific compartments like plastids and the cytoplasm. biologists.compurdue.edu

There is also evidence of a metabolic crosstalk between the biosynthesis of phenylalanine and auxin. purdue.edupurdue.edu Phenylpyruvate, a precursor in phenylalanine synthesis, can also be a substrate in the tryptophan-dependent auxin biosynthesis pathway. purdue.edunih.gov Understanding how the flux through these interconnected pathways influences the pool of phenylalanine available for conjugation with IAA is a critical unanswered question.

Comprehensive Characterization of Conjugating and Deconjugating Enzymes

The primary enzymes responsible for synthesizing IAA-amino acid conjugates, including IAA-Phe, belong to the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. nih.govnih.govmdpi.com In Arabidopsis thaliana, several GH3 enzymes have been shown to conjugate IAA to a variety of amino acids in vitro, including phenylalanine. nih.gov These enzymes play a pivotal role in maintaining auxin homeostasis by conjugating excess IAA. nih.gov

However, a complete picture of these enzymatic processes is still lacking. Key research objectives should include:

Substrate Specificity: A comprehensive analysis of the substrate specificity for all members of the GH3 family is needed to understand which enzymes preferentially synthesize IAA-Phe in vivo.

Kinetic Properties: Detailed kinetic studies of these enzymes will provide insights into their efficiency and regulation.

Structural Biology: Determining the crystal structures of GH3 enzymes in complex with IAA and phenylalanine will illuminate the molecular basis of their catalytic activity.

Similarly, the enzymes responsible for hydrolyzing IAA-Phe back to free IAA and phenylalanine are not fully characterized. While auxin-amido hydrolases have been identified for other IAA conjugates like IAA-Leu and IAA-Ala, the specific hydrolases acting on IAA-Phe need to be identified and characterized. oup.com Understanding the regulation and localization of these deconjugating enzymes is essential for comprehending how the pool of active auxin is released from its conjugated form. oup.com

| Enzyme Family | Function | Known Substrates/Products | Research Focus |

| GH3 Acyl Acid Amido Synthetases | Conjugation of IAA to amino acids | IAA, Phenylalanine → IAA-Phenylalanine | Substrate specificity, enzyme kinetics, structural biology |

| Auxin-Amido Hydrolases | Hydrolysis of IAA-amino acid conjugates | IAA-Phenylalanine → IAA, Phenylalanine | Identification of specific hydrolases, regulation, subcellular localization |

Systems-Level Understanding of Indole-3-acetyl-phenylalanine in Plant Signaling Networks

The conjugation of IAA to phenylalanine does not occur in isolation; it is part of a complex network of plant signaling pathways. A systems biology approach is necessary to understand how the dynamics of IAA-Phe formation and hydrolysis are integrated with other hormonal and metabolic pathways. nih.govplantae.org

Future research should focus on:

Crosstalk with Other Hormones: The GH3 enzymes are also involved in the metabolism of other hormones like jasmonates and salicylic (B10762653) acid, suggesting a point of crosstalk. nih.govmdpi.com Investigating how signals from these pathways influence the expression and activity of GH3 enzymes involved in IAA-Phe synthesis is crucial.

Integration with Phenylpropanoid Metabolism: Phenylalanine is a key precursor for the vast phenylpropanoid pathway, which produces essential compounds like lignin (B12514952) and flavonoids. researchgate.net Research is needed to understand how the plant allocates the phenylalanine pool between protein synthesis, phenylpropanoid production, and auxin conjugation, and how this allocation is regulated. nih.gov

Transcriptional Networks: The expression of many GH3 genes is rapidly induced by auxin, forming a negative feedback loop. nih.gov A systems-level analysis of the transcriptional regulatory networks that control the expression of both conjugating and deconjugating enzymes will provide a more holistic view of auxin homeostasis. nih.gov This includes identifying the transcription factors that bind to the promoters of these genes and the upstream signaling components that regulate their activity.

Exploring Environmental and Abiotic Stress Influences on its Dynamics

The homeostasis of auxin, including the balance between free and conjugated forms, is critical for a plant's ability to respond to environmental stresses. nih.govmdpi.com Alterations in auxin levels are known to occur in response to various abiotic stresses such as drought, salinity, and extreme temperatures. nih.govresearchgate.netmdpi.com

Key questions to be addressed include:

Stress-Induced Changes: How do specific abiotic stresses affect the levels of IAA-Phe? Does the conjugation of IAA to phenylalanine increase or decrease under stress conditions, and does this vary depending on the type of stress?

Regulatory Role in Stress Response: Does IAA-Phe itself play a signaling role in stress responses, or is its fluctuation simply a mechanism to modulate the level of free IAA? Phenylalanine itself has been shown to mitigate oxidative damage under stress, suggesting that its release from IAA-Phe could also contribute to stress tolerance. researchgate.net

Gene Expression under Stress: How is the expression of the genes encoding IAA-Phe conjugating and deconjugating enzymes regulated by abiotic stress? Studies have shown that some GH3 genes are altered by stressors, which in turn affects auxin signaling and stress resistance. nih.gov

| Stress Factor | Potential Impact on IAA-Phe Dynamics |

| Drought | Altered expression of GH3 genes, potential changes in IAA-Phe levels to modulate root architecture and water uptake. |

| Salinity | Disruption of ion homeostasis may influence auxin transport and conjugation, affecting growth under high salt conditions. |

| Temperature | Extreme temperatures can impact enzyme activity and gene expression, likely affecting the rates of IAA-Phe synthesis and hydrolysis. |

Expanding Microbial Roles in this compound Regulation and Production

The rhizosphere, the soil region immediately surrounding plant roots, is teeming with microorganisms that interact with the plant and influence its physiology. ufl.edunih.gov Many of these microbes can synthesize and degrade auxin, thereby impacting the plant's auxin homeostasis. researchgate.netoup.comnih.gov

Future investigations should explore:

Microbial Synthesis of IAA-Phe: It is currently unknown whether rhizosphere microbes can directly synthesize IAA-Phe. Given their ability to produce free IAA and the availability of root exudates containing amino acids, it is plausible that some microbes could perform this conjugation.

Microbial Degradation of IAA-Phe: Some bacteria possess gene clusters (iac or iaa) that enable them to catabolize IAA. nih.gov Research is needed to determine if these or other microbial enzymatic pathways can also degrade IAA-Phe, potentially using it as a carbon or nitrogen source.

Influence on Plant Conjugation Machinery: Microbes can produce signals that modulate gene expression in the host plant. frontiersin.org It is important to investigate whether microbial colonization can influence the expression of the plant's own GH3 genes or genes for auxin-amido hydrolases, thereby indirectly regulating the levels of IAA-Phe. The dynamic interplay between the plant and its microbiome in regulating the pool of conjugated auxins is a promising area for future research. researchgate.netresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and characterizing Indole-3-acetyl-phenylalanine in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling indole-3-acetic acid (IAA) to L-phenylalanine via enzymatic or chemical conjugation (e.g., carbodiimide-mediated crosslinking). Post-synthesis, purity is assessed using reversed-phase HPLC with UV detection at 280 nm. Structural confirmation requires - and -NMR spectroscopy to verify amide bond formation and aromatic proton environments. Mass spectrometry (ESI-MS or MALDI-TOF) ensures accurate molecular weight determination .

Q. How can researchers validate the purity and stability of this compound under standard storage conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and pH conditions (3–9). Monitor degradation using HPLC and quantify impurities via peak integration. Stability-indicating methods should comply with ICH guidelines Q1A(R2) for forced degradation studies. For long-term stability, use real-time storage data with periodic sampling .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -phenylalanine derivatives) provides high sensitivity and specificity. Solid-phase extraction (SPE) using C18 cartridges minimizes matrix interference. Calibration curves should span physiologically relevant concentrations (e.g., 1 nM–10 µM), validated for accuracy (>90%) and precision (RSD <15%) .

Advanced Research Questions

Q. How to design experiments investigating the interaction of this compound with plant auxin receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () to receptors like TIR1/AFB. Competitive assays with radiolabeled IAA (e.g., -IAA) can determine IC values. For in planta validation, employ Arabidopsis mutants (e.g., tir1-1) and measure root elongation inhibition or gene expression (qPCR of auxin-responsive genes like IAA19) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies (e.g., solvent used, cell line specificity). Replicate key studies under standardized conditions (e.g., uniform pH, temperature, and assay duration). Use statistical tools like ANOVA with post-hoc Tukey tests to compare datasets. Cross-validate findings with orthogonal assays (e.g., transcriptional vs. phenotypic readouts) .

Q. How to optimize experimental conditions for studying the enzymatic hydrolysis of this compound?

- Methodological Answer : Screen hydrolytic enzymes (e.g., peptidases, esterases) under varied pH (4–8) and temperature (25–37°C) conditions. Monitor reaction kinetics via UV-Vis spectrophotometry (absorbance at 280 nm) or fluorometry. Use Michaelis-Menten analysis to derive and . For mechanistic insights, employ molecular docking simulations with enzyme structures (e.g., PDB: 1T2B) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME or ADMETLab 2.0) to estimate logP, bioavailability, and membrane permeability. Molecular dynamics simulations (e.g., GROMACS) can assess interactions with plasma proteins (e.g., human serum albumin). Validate predictions with in vitro Caco-2 cell permeability assays and hepatic microsomal stability tests .

Data Analysis and Presentation Guidelines

Q. How to statistically analyze dose-response relationships for this compound in cellular assays?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals. Include goodness-of-fit metrics (e.g., ) and assess heteroscedasticity with Levene’s test. Visualize results with semi-log plots and heatmaps for multi-dose comparisons .

Q. What are best practices for presenting conflicting data on the environmental degradation of this compound?

- Methodological Answer : Use comparative tables to highlight methodological differences (e.g., UV exposure, microbial consortia). Apply principal component analysis (PCA) to identify variables driving divergence. Discuss limitations (e.g., soil type variability) in the discussion section and propose standardized OECD guidelines for future studies .

Experimental Design Considerations

Q. How to establish appropriate controls for studying the phytohormonal effects of this compound?

- Methodological Answer :

Include negative controls (solvent-only treatments) and positive controls (e.g., IAA or synthetic auxins like 2,4-D). Use genetic controls (e.g., auxin-insensitive mutants) to confirm specificity. For field studies, randomize plots and apply blocking to account for soil heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.